Tridecyl neopentanoate
CAS No.: 106436-39-9
Cat. No.: VC20745079
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106436-39-9 |
|---|---|
| Molecular Formula | C18H36O2 |
| Molecular Weight | 284.5 g/mol |
| IUPAC Name | tridecyl 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2,3)4/h5-16H2,1-4H3 |
| Standard InChI Key | DHWLRNPWPABRBG-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCOC(=O)C(C)(C)C |
| Canonical SMILES | CCCCCCCCCCCCCOC(=O)C(C)(C)C |
Introduction
Chemical Identity and Structure
Tridecyl neopentanoate is a synthetic ester formed from the reaction of neopentanoic acid (also known as 2,2-dimethylpropanoic acid) and tridecyl alcohol. The compound features a neopentanoate group attached to a tridecyl chain, which is a straight-chain alkyl group consisting of 13 carbon atoms .
Molecular Properties
The chemical identity of tridecyl neopentanoate is characterized by several key parameters:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₆O₂ |
| Molecular Weight | 284.477 g/mol |
| CAS Registry Numbers | 106436-39-9, 105859-93-6 |
| Synonyms | Tridecyl pivalate, Propanoic acid 2,2-dimethyl-, tridecyl ester, Ceraphyl 55, Crodamol TDNP, Trivent NP-13 |
| Exact Mass | 284.271515 |
| LogP | 7.78 |
The compound is registered under two different CAS numbers (106436-39-9 and 105859-93-6), which may represent closely related structural variants or regional registration differences.
Physical Characteristics
Tridecyl neopentanoate possesses specific physical properties that make it suitable for cosmetic and pharmaceutical applications:
| Physical Property | Value |
|---|---|
| Appearance | Clear, colorless liquid with oily texture |
| Density | 0.9±0.1 g/cm³ |
| Boiling Point | 317.8±10.0 °C at 760 mmHg |
| Flash Point | 152.2±10.3 °C |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
| Refractive Index | 1.442 |
| Solubility | Insoluble in water, soluble in oils and organic solvents |
The compound's clear appearance and oily texture, combined with its insolubility in water and good solubility in oils and organic solvents, contribute to its effectiveness in oil-based cosmetic formulations .
Production and Synthesis Methods
The primary method for synthesizing tridecyl neopentanoate involves the esterification reaction between neopentanoic acid and tridecyl alcohol. This process requires specific reaction parameters to ensure optimal yield and purity.
Synthesis Parameters
Several key parameters influence the synthesis of tridecyl neopentanoate:
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Catalyst Selection: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed. Enzymatic catalysts (lipases) represent greener alternatives with higher specificity for the reaction.
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Reaction Temperature: The optimal temperature range typically falls between 80-120°C, balancing reaction rate while minimizing side reactions such as dehydration.
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Molar Ratio: A ratio of 1:1.2 (acid to alcohol) generally improves ester yield by shifting the equilibrium toward product formation, following Le Chatelier's principle.
Post-synthesis purification methods include vacuum distillation or column chromatography to remove unreacted substrates and ensure high product purity.
Applications in Cosmetic Industry
Tridecyl neopentanoate is primarily utilized in the cosmetics industry, where it serves multiple functions in formulations.
Functional Properties
The compound offers several beneficial properties in cosmetic applications:
| Function | Description |
|---|---|
| Emollient | Softens and smoothens the skin |
| Binding Agent | Ensures cohesion of powdered products |
| Skin Conditioning | Maintains skin hydration and improves texture |
| Solvent | Enhances absorption of active ingredients |
As an emollient, tridecyl neopentanoate provides a smooth and soft feel on the skin, improving the texture of creams and lotions while enhancing their spreadability and moisture retention capabilities .
Product Applications
The compound is incorporated into various cosmetic and personal care products:
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Moisturizers and Lotions: Helps lock in moisture without leaving a greasy residue, forming a protective barrier that reduces transepidermal water loss .
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Makeup Products: Enhances the texture and sensory properties, contributing to smooth application and improved wear .
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Sunscreen Formulations: Improves stability and effectiveness of sunscreen emulsions, particularly those containing zinc oxide and titanium dioxide. It helps create smooth emulsions that can enhance sun protection factor (SPF) by ensuring even distribution of active ingredients on the skin.
Scientific Research Applications
Beyond cosmetic applications, tridecyl neopentanoate has demonstrated potential in various scientific research contexts.
Pharmaceutical Applications
The compound shows promise in pharmaceutical research:
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Drug Delivery Systems: Tridecyl neopentanoate can function as a solvent or carrier in drug delivery systems. Its ability to solubilize various pharmaceutical compounds makes it valuable in formulating topical medications that require enhanced absorption through the skin barrier.
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Anti-Aging Formulations: Its skin conditioning properties contribute to improved skin elasticity, making it useful in products designed to address signs of aging.
Analytical Characterization
Standard analytical methods for characterizing tridecyl neopentanoate include:
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Chromatographic Techniques: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with polar stationary phases can assess purity by quantifying impurities.
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Spectroscopic Methods: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the ester structure, particularly the neopentyl and tridecyl moieties.
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Infrared Spectroscopy: Fourier-transform infrared spectroscopy (FTIR) validates functional groups, especially the ester carbonyl (C=O stretch at approximately 1740 cm⁻¹).
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Thermal Analysis: Differential scanning calorimetry (DSC) characterizes thermal stability.
| Parameter | Value/Classification |
|---|---|
| Acute Oral Toxicity | LD₅₀ >3500 mg/kg (Rat) |
| Skin Sensitization | May cause allergic skin reaction (H317) |
| PBT/vPvB Assessment | Not classified by current EU criteria |
Environmental Considerations
Tridecyl neopentanoate presents environmental concerns that warrant careful handling and disposal practices.
Ecotoxicity
The compound contains substances toxic to aquatic organisms that may cause long-term adverse effects in aquatic environments . It is classified as very toxic to aquatic life with long-lasting effects (H410) .
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